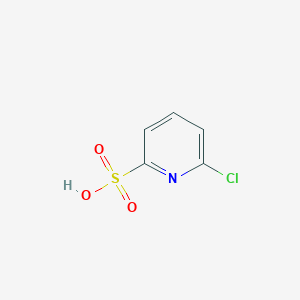

6-chloropyridine-2-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRHRGJNJCJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376545 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133145-15-0 | |

| Record name | 6-chloropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Chloropyridine-2-Sulfonic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

6-Chloropyridine-2-sulfonic acid (CAS No. 133145-15-0) is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Possessing two distinct and strategically positioned reactive sites—a nucleophilically displaceable chlorine atom at the 6-position and a strongly acidic sulfonic acid group at the 2-position—this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures.

The pyridine core is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate aqueous solubility, and fine-tune the pharmacokinetic properties of a drug candidate. The sulfonic acid group offers a handle for salt formation or further derivatization, while the 6-chloro substituent is an ideal electrophilic partner for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth look at the synthesis, key reactions, and strategic applications of this valuable building block, offering field-proven insights for researchers and scientists.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133145-15-0 | [1][2] |

| Molecular Formula | C₅H₄ClNO₃S | [1][2] |

| Molecular Weight | 193.61 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=NC(=C1)S(=O)(=O)O)Cl | [2] |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available; expected to be soluble in water and polar organic solvents. | |

| Appearance | Typically an off-white to light-colored solid. |

Safety & Handling Information

The Safety Data Sheet (SDS) for this compound indicates that it is a corrosive substance that causes severe skin burns and eye damage.[3]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Causality Insight: The high acidity of the sulfonic acid group combined with the reactivity of the pyridine ring system contributes to its corrosive nature. Always handle this compound within a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.

Synthesis of this compound

The synthesis of pyridine sulfonic acids can be challenging. While direct sulfonation of pyridine requires harsh conditions (high temperatures and oleum), more nuanced strategies have been developed for substituted pyridines. A documented, though small-scale, laboratory preparation involves the reaction of N-fluoro-2-chloropyridinium-6-sulfonate.[1] However, a more general and conceptually illustrative approach involves the direct sulfonation of 2-chloropyridine, a common industrial starting material.

Representative Synthesis Protocol: Sulfonation of 2-Chloropyridine

This protocol is a conceptual representation of a direct sulfonation approach. The conditions, particularly temperature and reaction time, must be carefully optimized to favor the desired 2-sulfonic acid isomer and minimize side products.

Step 1: Reaction Setup

-

In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubber (containing aqueous sodium hydroxide solution).

-

Charge the flask with 2-chloropyridine (1.0 eq).

Step 2: Sulfonation

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add fuming sulfuric acid (oleum, e.g., 20% SO₃, 3-5 eq) via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.

-

Expertise Insight: The use of oleum (a solution of SO₃ in sulfuric acid) provides a high concentration of the active electrophile, SO₃, necessary to sulfonate the relatively electron-deficient pyridine ring.

Step 3: Reaction & Monitoring

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 80-120 °C). The optimal temperature requires empirical determination.

-

Maintain the reaction at this temperature for several hours. Monitor the reaction progress by taking aliquots, quenching them carefully in water, and analyzing by HPLC or TLC.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step must be performed slowly and cautiously due to the large amount of heat generated.

-

The product, this compound, is expected to be in the aqueous layer. The pH can be adjusted to precipitate the product or to facilitate extraction.

-

Isolate the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Caption: Synthetic pathway for this compound.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The most powerful application of this compound in drug development is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.

The Challenge of 2-Substituted Pyridines: Executing Suzuki-Miyaura couplings on 2-halopyridines is notoriously difficult. Several factors contribute to this challenge:

-

Poor Stability of Boronates: The corresponding pyridine-2-boronic acids are often unstable and prone to rapid protodeboronation, reducing the concentration of the active nucleophile.

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the crucial transmetalation step in the catalytic cycle.

Field-Proven Insight: To overcome these hurdles, specialized ligands and conditions have been developed. An alternative and highly effective strategy involves using pyridine-2-sulfinates as surrogates for the unstable boronates. However, when using the chloro-sulfonic acid as the electrophile, the primary challenge is achieving efficient oxidative addition and preventing catalyst deactivation. The choice of catalyst, ligand, base, and solvent is therefore critical to success.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Equipment & Reagents:

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced pre-catalyst.

-

Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or DME) and water.

-

Inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inerting the System: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a self-validating step; failure to remove oxygen will lead to catalyst decomposition and poor or no reaction.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the mixture under a positive pressure of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Trustworthiness Check: The sulfonic acid group makes the product highly polar. The pH of the aqueous layer may need to be adjusted to ensure the product partitions into the desired layer. Acidifying may keep it in the aqueous phase, while neutralization or basification might favor extraction into the organic phase, depending on the newly coupled group.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 6-aryl-pyridine-2-sulfonic acid.

Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.

Applications in Medicinal Chemistry

The 6-chloro-2-substituted pyridine scaffold is a key intermediate in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of novel antitumor agents by serving as the foundation upon which pharmacophoric elements are built.

Case Study: Synthesis of Potential Antitumor Agents Researchers have synthesized series of novel compounds where the 6-chloropyridine core is elaborated into molecules targeting cancer cells. For example, derivatives have been created that incorporate 1,3,4-oxadiazole or flavone moieties. In these synthetic campaigns, the chlorine at the 6-position is typically displaced by a sulfur nucleophile (e.g., a thiol), which then serves as a linker to the rest of the pharmacophore.

These studies have yielded compounds with potent activity. For instance, a 2-chloropyridine derivative bearing a 1,3,4-oxadiazole moiety (compound 6o in the cited literature) exhibited significant inhibitory activity against the SGC-7901 gastric cancer cell line and was also a potent telomerase inhibitor with an IC₅₀ value of 2.3 µM. Similarly, a flavone-containing derivative (compound 6e ) was found to be a strong telomerase inhibitor with an IC₅₀ of 0.8 µM.

Caption: General synthetic strategy for drug candidates.

Conclusion

This compound is a high-value chemical tool for the modern medicinal chemist. Its orthogonal reactive sites—the electrophilic chloro-substituent and the polar, acidic sulfo-group—provide a wealth of synthetic options. While its direct use in demanding reactions like the Suzuki-Miyaura coupling requires careful optimization due to the inherent challenges of 2-substituted pyridines, the resulting 6-aryl-pyridine-2-sulfonic acids are valuable scaffolds for drug discovery. By understanding the causality behind the required experimental conditions and leveraging robust, self-validating protocols, researchers can effectively harness the potential of this versatile building block to create novel and impactful therapeutic agents.

References

-

PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid. Available from: [Link]

-

Matrix Fine Chemicals. This compound. Available from: [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloropyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Profile

6-Chloropyridine-2-sulfonic acid is a substituted pyridine derivative with the molecular formula C₅H₄ClNO₃S.[1][2] Its structure, featuring both a chloro group and a sulfonic acid moiety, dictates its chemical behavior and physical properties.

Key Identifiers:

A summary of its key physicochemical properties is presented below. It is important to note that while some data are available through supplier specifications and predictive models, empirical data for several properties are not extensively published, necessitating experimental determination for critical applications.

Table 1: Summary of Physicochemical Properties

| Property | Value/Information | Significance in Research and Development |

| Density | 1.649 g/cm³ (Predicted) | Influences formulation and reaction stoichiometry calculations. |

| pKa | -1.79 ± 0.33 (Predicted)[3] | The predicted low pKa indicates that it is a strong acid.[3] Sulfonic acids, in general, are highly acidic, with pKa values often ranging from -1 to 2.[4] This strong acidity is due to the resonance stabilization of the sulfonate conjugate base.[4] |

| Melting Point | Not available | The melting point is a crucial indicator of purity. For related compounds like 6-chloropyridine-3-carboxylic acid, a decomposition melting point of around 190°C is reported. |

| Boiling Point | Not available | High polarity and the presence of the sulfonic acid group suggest that it will likely decompose before boiling under atmospheric pressure. |

| Solubility | Expected to be soluble in water.[4][5][6] | The sulfonic acid group typically confers high water solubility due to its polarity and ability to form strong hydrogen bonds.[4][5] |

| Storage Temperature | 2-8°C[3] | Recommended storage conditions to ensure stability and prevent degradation. |

Structural Influence on Reactivity and Functionality

The chemical personality of this compound is a direct consequence of its architecture. The interplay between the pyridine ring and its substituents governs its reactivity.

Caption: Key structural features governing the reactivity of this compound.

-

High Acidity: Sulfonic acids are among the strongest organic acids.[4][5] This property makes this compound a potent acid catalyst in organic reactions.[5]

-

Nucleophilic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of both the chloro and sulfonic acid groups. The chlorine atom serves as a viable leaving group for the synthesis of novel pyridine derivatives.

-

Thermal Stability: Many sulfonic acids exhibit high thermal stability, which is a valuable trait for reactions conducted at elevated temperatures.[4][5]

Experimental Protocols for Physicochemical Characterization

Given the limited availability of experimental data, the following section outlines a logical workflow and a key protocol for in-house characterization.

Workflow for Characterization:

Caption: A logical workflow for the experimental characterization of this compound.

Detailed Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable means of experimentally determining the pKa value.

-

Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of deionized water.

-

Calibrate a pH meter with standard buffers.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH after each incremental addition of the titrant.

-

-

Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

-

Self-Validation: A sharp inflection in the titration curve at the equivalence point validates the accuracy of the measurement. This protocol is a standard method for determining the pKa of acidic compounds.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification:

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8][9]

-

Handling: Use only in a well-ventilated area, preferably under a fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7][8] Wash hands and any exposed skin thoroughly after handling.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7][8][10] Recommended storage is at 2-8°C.[3] The compound should be stored locked up.[2][7]

Stability and Reactivity:

-

The compound is generally stable under recommended storage conditions.[9][11]

-

Avoid contact with strong oxidizing agents and strong acids.[8][12]

-

Hazardous decomposition products upon combustion may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[9][11][13]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For any specific application, it is recommended to supplement this information with experimentally determined data.

References

-

Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. [Link]

-

Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. [Link]

-

Sulfonic acid – Knowledge and References - Taylor & Francis. [Link]

-

2-Amino-6-chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | 133145-15-0 [amp.chemicalbook.com]

- 3. This compound CAS#: 133145-15-0 [m.chemicalbook.com]

- 4. capitalresin.com [capitalresin.com]

- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

6-chloropyridine-2-sulfonic acid molecular structure and weight

An In-Depth Technical Guide to 6-Chloropyridine-2-Sulfonic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated pyridine derivative that serves as a pivotal building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive sulfonic acid group and a synthetically versatile chloro-substituted pyridine ring, makes it a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic routes, and key applications for researchers and drug development professionals. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and illustrate its strategic importance in constructing complex sulfonamide-based drug candidates.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound, with the CAS Number 133145-15-0, possesses a pyridine nucleus substituted at the C2 and C6 positions.[1][2] The sulfonic acid (-SO₃H) group at the C2 position is a strong electron-withdrawing group and a Brønsted acid. The chlorine atom at the C6 position significantly influences the electronic properties of the pyridine ring and serves as a handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The spatial arrangement of these functional groups dictates the molecule's reactivity and its utility as a scaffold in drug design.

Physicochemical Data

The key quantitative properties of this compound are summarized below. These data are essential for reaction planning, dosage formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃S | [1] |

| Molecular Weight | 193.61 g/mol | [1] |

| CAS Number | 133145-15-0 | [1] |

| Typical Purity | ≥90% | [1] |

| Physical Form | Solid | (by analogy) |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of chloropyridine sulfonic acids often begins with a corresponding hydroxypyridine precursor. A robust and scalable method involves the simultaneous chlorination and conversion of the sulfonic acid to a sulfonyl chloride, which can then be hydrolyzed back to the sulfonic acid if desired. This approach is advantageous as it proceeds through a more reactive intermediate (the sulfonyl chloride), which is often the desired building block for subsequent reactions.

A general process for preparing chlorinated pyridine sulfonic acid chlorides from hydroxypyridine sulfonic acids has been patented, providing a foundational methodology.[3]

Experimental Protocol: Synthesis of 6-Chloropyridine-2-sulfonyl Chloride

This protocol describes the conversion of a hypothetical 6-hydroxypyridine-2-sulfonic acid to the corresponding sulfonyl chloride. The sulfonyl chloride is a critical intermediate for synthesizing sulfonamides.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet tube, charge 6-hydroxypyridine-2-sulfonic acid, phosphorus oxychloride (POCl₃), and phosphorus trichloride (PCl₃).

-

Causality: PCl₃ and POCl₃ are powerful chlorinating and dehydrating agents. They facilitate both the conversion of the hydroxyl group to a chloro group and the sulfonic acid to a sulfonyl chloride.

-

-

Chlorination: Heat the mixture to reflux (approx. 80-100 °C). Bubble chlorine gas (Cl₂) through the reaction mixture. The reaction is exothermic and will evolve HCl gas, which must be scrubbed.

-

Causality: The combination of reagents ensures complete conversion. The reaction progress can be monitored by the cessation of HCl evolution.

-

-

Work-up and Isolation: After the reaction is complete (typically several hours), cool the mixture. Remove excess POCl₃ and PCl₃ by distillation under reduced pressure.

-

Trustworthiness: This distillation step is self-validating; the removal of the volatile phosphorus reagents is confirmed by a stable, higher boiling point of the remaining residue.

-

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethylene chloride). Wash the organic phase carefully with cold water to hydrolyze any remaining phosphorus compounds. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-chloropyridine-2-sulfonyl chloride. Further purification can be achieved by recrystallization or chromatography.

Synthesis Workflow Visualization

The following diagram outlines the key transformation from a precursor to the versatile sulfonyl chloride intermediate.

Caption: Synthetic workflow from precursor to final product.

Spectroscopic Characterization

Verifying the identity and purity of this compound requires a suite of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, an experienced scientist can predict the expected spectral features based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | Three aromatic protons in the downfield region (δ 7.5-8.5 ppm), showing characteristic doublet of doublets splitting patterns. A broad singlet for the acidic -SO₃H proton, which is exchangeable with D₂O. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons attached to the electron-withdrawing chlorine (C6) and sulfonic acid group (C2) will be significantly downfield. |

| IR Spectroscopy | Strong, characteristic absorption bands for S=O stretching (approx. 1350 cm⁻¹ and 1150 cm⁻¹). A broad O-H stretch (approx. 3000 cm⁻¹) for the sulfonic acid group. C-Cl stretching vibrations (approx. 700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ should be observable, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Applications in Medicinal Chemistry and Drug Development

A Versatile Synthetic Building Block

This compound is primarily used as an intermediate. Its true value lies in its conversion to the corresponding sulfonyl chloride, which readily reacts with primary or secondary amines to form a wide array of sulfonamides. Sulfonamides are a cornerstone of modern pharmacology.[4][5]

The sulfonamide functional group is present in drugs with diverse biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[6] The pyridine core of this building block provides a rigid scaffold that can correctly orient pharmacophoric features for optimal interaction with biological targets like enzymes or receptors.

The Strategic Role of the Chloro-Substituent

The chlorine atom is not merely a placeholder; it is a critical feature for drug design. It can serve two primary purposes:

-

Metabolic Blocker: Chlorine can be placed at a site susceptible to metabolic oxidation, thereby increasing the drug's half-life.

-

Synthetic Handle: It can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of drug candidates to build structure-activity relationships (SAR). The presence of chlorine in many FDA-approved drugs highlights its importance in tuning a molecule's properties.[7]

Pathway from Building Block to Drug Candidate

The logical flow from this compound to a potential therapeutic agent is a foundational concept in drug discovery.

Caption: Logical pathway from starting material to drug candidate.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, predictable reactivity, and bifunctional nature provide an efficient entry point into the vast chemical space of sulfonamide-based therapeutics. Understanding its synthesis, properties, and derivatization pathways is essential for researchers aiming to design and develop the next generation of innovative drugs. The principles of causality and validation inherent in its synthesis and analysis underscore the scientific rigor required in the pharmaceutical industry.

References

-

PubChem. 6-Chloropyridine-2-boronic acid. [Link]

-

PrepChem.com. Synthesis of 2-Chloropyridine-6-sulfonic acid. [Link]

-

PubChem. 6-Chloropyridin-2-ol. [Link]

-

PubChem. 6-Chloronicotinic acid. [Link]

-

Al-Zoubi, W., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Google Patents. Process for the preparation of chloropyridine sulphonic acid chlorides.

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

- Google Patents. Production of pyridine-3-sulfonic acid.

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

PubMed. The utility of sulfonate salts in drug development. [Link]

-

ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | 133145-15-0 [amp.chemicalbook.com]

- 3. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-chloropyridine-2-sulfonic acid in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloropyridine-2-Sulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₅H₄ClNO₃S, MW: 193.61 g/mol )[1]. As a niche heterocyclic compound, publicly available, quantitative solubility data is scarce. This document, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes theoretical principles based on the molecule's structural attributes with field-proven, detailed experimental protocols to enable accurate solubility determination. By providing a robust framework for understanding and measuring the solubility of this compound, this guide aims to empower scientists to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound: A Structural Perspective

This compound is a bifunctional molecule featuring a pyridine ring substituted with both a chlorine atom and a sulfonic acid group. This unique combination of a heterocyclic aromatic system, a strongly acidic functional group, and a halogen substituent dictates its physicochemical properties and, consequently, its solubility profile.

-

The Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group. It is capable of extensive hydrogen bonding, both as a donor and an acceptor. This feature suggests a strong affinity for polar solvents, particularly those that are protic. Sulfonic acids are generally known to be readily soluble in water[2].

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule.

-

The Chlorine Atom (-Cl): The presence of chlorine increases the molecular weight and introduces a degree of lipophilicity, which may slightly enhance solubility in less polar or chlorinated organic solvents.

Understanding these structural components is crucial for predicting the compound's behavior in various solvent systems.

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The sulfonic acid group will readily engage in hydrogen bonding with the hydroxyl groups of these solvents. For comparison, related compounds like 3-pyridinesulfonic acid are described as being readily soluble in water[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the sulfonic acid group. The overall polarity of these solvents is conducive to solvating the polar regions of the molecule.

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Limited to moderate solubility is predicted. While the sulfonic acid group will limit solubility, the pyridine ring and chlorine atom may allow for some degree of interaction. A related compound, pyridine-2-sulfonic acid, is reported to be soluble in chloroform, dichloromethane, and ethyl acetate, suggesting that this compound may exhibit similar behavior[4].

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is expected. The high polarity of the sulfonic acid group is incompatible with the non-polar nature of these solvents. 3-Pyridinesulfonic acid, for instance, is reported as insoluble in solvents like ether and benzene[3].

The following diagram illustrates the key molecular features influencing solubility.

Caption: Key structural features of this compound and their influence on solubility.

Experimental Protocols for Accurate Solubility Determination

To overcome the lack of quantitative data, the following robust experimental protocols are provided. These methods are standard in the field and offer a self-validating system for generating reliable solubility data.[3][5]

General Workflow for Solubility Measurement

The determination of solubility follows a consistent workflow, regardless of the specific analytical method used for quantification.

Caption: General experimental workflow for determining the solubility of a solid in a liquid solvent.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of dissolved solute.

Objective: To determine the mass of solute dissolved in a known volume of solvent at equilibrium.

Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Drying oven or rotary evaporator

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and solute.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatically controlled shaker and allow it to equilibrate for 24-48 hours. Ensure constant agitation and temperature.

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully draw a sample of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed, clean vial. This step should be performed quickly to maintain temperature.

-

Weigh the vial containing the filtered saturated solution.

-

Remove the solvent by evaporation in a drying oven (at a temperature below the compound's decomposition point) or using a rotary evaporator.

-

Once the solute is completely dry, cool the vial in a desiccator and weigh it again.

-

Calculate the solubility based on the mass of the dried residue and the volume/mass of the solvent used.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the solute concentration in a saturated solution by measuring its light absorbance.

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The result should be a linear curve that adheres to the Beer-Lambert Law.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the general workflow (steps 1-7 of the Gravimetric Method).

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration into the linear range of your calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Concentration: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.

Procedure:

-

Develop an HPLC Method:

-

Select an appropriate column (e.g., C18) and mobile phase.

-

Determine a suitable detection wavelength using a UV detector.

-

Establish a gradient or isocratic elution method that gives a sharp, well-resolved peak for this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the general workflow.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve's range.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the saturated solution by accounting for the dilution.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis.

Table 1: Template for Recording Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., Gravimetric |

| e.g., Acetonitrile | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Record Experimental Data | Record Experimental Data | e.g., UV-Vis |

| ... | ... | ... | ... | ... |

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not prevalent in public literature, a strong predictive framework can be established based on its molecular structure. The sulfonic acid moiety dictates a high affinity for polar solvents, while the chlorinated pyridine ring may impart some solubility in less polar media. For drug development and process chemistry, where precision is paramount, this guide provides three robust, field-tested protocols (Gravimetric, UV-Vis, and HPLC) for the empirical determination of its solubility. By leveraging the theoretical insights and practical methodologies presented herein, researchers can generate the critical data needed to advance their work with confidence and scientific rigor.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books. Retrieved January 14, 2026, from [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

Sources

Spectroscopic Characterization of 6-Chloropyridine-2-Sulfonic Acid: A Predictive and Methodological Guide

Introduction

6-Chloropyridine-2-sulfonic acid is a substituted pyridine derivative of interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceutical and agrochemical compounds. The presence of the chloro, sulfonyl, and pyridine moieties imparts a unique electronic and structural profile, making a thorough understanding of its spectroscopic properties essential for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogs to present a robust, predictive analysis. Furthermore, it outlines standardized methodologies for acquiring high-quality spectral data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound, with its numbering scheme, is presented below. The pyridine ring is substituted at the 2- and 6-positions with two strongly electron-withdrawing groups: a sulfonic acid group and a chlorine atom, respectively. This substitution pattern significantly influences the electron density distribution within the aromatic ring, which is a key determinant of the resulting spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known substituent effects of chloro and sulfonyl groups on a pyridine ring.

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains three aromatic protons. Due to the strong electron-withdrawing nature of both the 2-sulfonyl and 6-chloro substituents, all protons are expected to be shifted downfield relative to unsubstituted pyridine. The predicted chemical shifts (in ppm) and coupling constants (in Hz) are detailed in the table below. These predictions are based on data from pyridine-2-sulfonic acid and 2-chloropyridine.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~8.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | Adjacent to the electron-withdrawing SO₃H group, leading to a significant downfield shift. |

| H-4 | ~7.80 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | Experiences coupling to both H-3 and H-5, resulting in a triplet. |

| H-5 | ~7.95 | Doublet (d) | J(H5-H4) ≈ 8.0 | Adjacent to the electron-withdrawing Cl group, causing a downfield shift. |

| SO₃H | ~10-12 | Broad Singlet (br s) | - | The acidic proton is expected to be highly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the electron-withdrawing substituents (C-2 and C-6) are expected to be the most downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~155 | Directly attached to the sulfonyl group, causing a strong downfield shift. |

| C-3 | ~125 | Influenced by the adjacent C-2 substituent. |

| C-4 | ~140 | The para position relative to the nitrogen and influenced by adjacent carbons. |

| C-5 | ~128 | Influenced by the adjacent C-6 substituent. |

| C-6 | ~152 | Directly attached to the chlorine atom, resulting in a significant downfield shift. |

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Workflow for NMR Analysis

Caption: Standard workflow for NMR data acquisition and processing.

Expertise-Driven Choices:

-

Solvent Selection: DMSO-d₆ is a preferred solvent due to its ability to dissolve polar compounds like sulfonic acids and its high boiling point, which minimizes evaporation. Deuterium oxide (D₂O) is an alternative but will result in the exchange of the acidic SO₃H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.

-

Field Strength: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the sulfonic acid group and the substituted pyridine ring. The predicted characteristic absorption bands are summarized below, with comparisons drawn from the vibrational spectroscopic studies of pyridine-3-sulfonic acid.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~2900 | Broad, Strong | O-H stretching of the sulfonic acid group |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |

| 1250-1150 | Strong | Asymmetric S=O stretching |

| 1080-1030 | Strong | Symmetric S=O stretching |

| ~1040 | Medium | S-O stretching |

| 750-700 | Strong | C-Cl stretching |

Methodology for IR Data Acquisition

-

Sample Preparation: The solid sample can be analyzed using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Place the sample for analysis.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₅H₄ClNO₃S), the expected data from an electrospray ionization (ESI) mass spectrometer in negative ion mode are as follows:

-

Molecular Weight: 193.61 g/mol

-

[M-H]⁻ Ion: The deprotonated molecule is expected at m/z 192.

-

Isotopic Pattern: Due to the presence of chlorine, an isotopic peak at m/z 194 (approximately one-third the intensity of the m/z 192 peak) is a key diagnostic feature, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of the parent ion can provide valuable structural insights. A plausible fragmentation pathway is outlined below.

Caption: Predicted fragmentation pathway for this compound in negative ion mode MS.

Trustworthiness of the Fragmentation:

-

Loss of SO₃: The loss of sulfur trioxide (SO₃, 80 Da) is a very common and characteristic fragmentation pathway for sulfonic acids. This would result in a fragment ion corresponding to 6-chloropyridinide anion at m/z 112/114.

-

Loss of HCl: Subsequent loss of HCl (36 Da) from the 6-chloropyridinide anion could lead to a pyridyne radical anion at m/z 77.

Methodology for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution mass analysis (e.g., a Q-TOF or Orbitrap instrument).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire data in negative ion mode.

-

Perform MS/MS (or tandem MS) analysis on the parent ion (m/z 192) to induce fragmentation and observe the daughter ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion, its isotopic pattern, and the major fragment ions. Compare the observed masses to the theoretical masses to confirm elemental compositions.

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. The outlined methodologies for data acquisition further ensure that researchers can obtain high-quality, reliable data for their specific applications.

References

-

Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]

-

ResearchGate. (2005). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. [Link]

-

ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloropyridine-2-Sulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloropyridine-2-sulfonic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delineates a robust and reliable synthetic pathway, beginning with the accessible precursor 2-amino-6-chloropyridine. We detail a modern, safety-conscious diazotization and Sandmeyer-type sulfonylation protocol. Furthermore, this guide establishes a full suite of analytical methodologies for the unambiguous structural confirmation and purity assessment of the final compound, including NMR, IR, and mass spectrometry. The causality behind critical experimental choices is explained, grounding the protocols in established chemical principles to ensure reproducibility and success.

Introduction: The Strategic Value of Substituted Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals. Its nitrogen atom provides a hydrogen bond acceptor site and a point for metabolic modulation, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of both a chloro-substituent and a sulfonic acid group onto this scaffold creates a highly versatile intermediate. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution or as a key participant in metal-catalyzed cross-coupling reactions, allowing for the introduction of molecular complexity.[1][2] The sulfonic acid moiety, a strong acid and potent hydrogen bond donor/acceptor, is a critical functional group in many drugs, enhancing aqueous solubility and enabling strong interactions with biological targets.[3][4][5]

This compound, therefore, represents a strategically important starting material for the synthesis of novel compounds in drug discovery programs, from antivirals to anticancer agents. This guide provides the necessary technical foundation for its efficient synthesis and rigorous characterization.

Synthetic Strategy: A Modern Sandmeyer-Type Approach

The most logical and efficient pathway to introduce a sulfonic acid group at the C2 position of the 6-chloropyridine ring, where a direct electrophilic sulfonation is challenging, is through a Sandmeyer-type reaction. This classic transformation allows for the conversion of an amino group into a wide variety of functionalities via a diazonium salt intermediate.[6][7][8] Our strategy leverages this powerful reaction, starting from the commercially available or readily synthesized 2-amino-6-chloropyridine.

The overall synthetic workflow is visualized below.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

6-chloropyridine-2-sulfonic acid safety data sheet and handling precautions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling and Emergency Management of 6-Chloropyridine-2-Sulfonic Acid

Introduction: Navigating the Chemistry and Hazards of this compound

This compound (CAS No: 133145-15-0) is a heterocyclic organic compound that serves as a valuable building block in pharmaceutical and agrochemical research.[1][2] Its structure, combining a chlorinated pyridine ring with a sulfonic acid moiety, imparts unique reactivity, making it a key intermediate in the synthesis of more complex molecules. However, these same structural features necessitate a rigorous and informed approach to its handling and safety management. The presence of the sulfonic acid group suggests strong acidic and potentially corrosive properties, while the chlorinated pyridine core is associated with various toxicological concerns.[3][4]

This guide is designed for laboratory professionals engaged in research and development. It moves beyond a simple recitation of standard safety data sheet (SDS) categories to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary. By explaining the causality behind safety protocols, this document aims to empower researchers to not only follow procedures but also to cultivate a proactive and robust safety culture when working with this and similar reactive compounds. We will synthesize data from structurally related molecules to build a comprehensive safety profile, establish self-validating handling protocols, and provide clear, actionable emergency procedures.

Section 1: Hazard Identification and Classification

Due to the absence of a comprehensive, publicly available SDS specifically for this compound, its hazard profile must be inferred from analogous compounds, such as pyridine-2-sulfonic acid, other chloropyridines, and general sulfonic acids.[4][5] The primary hazards are associated with its strong acidity and the toxicological profile of the chloropyridine scaffold.

Based on this analysis, the compound is anticipated to be classified as follows under the Globally Harmonized System (GHS):

| Hazard Class | Category | Hazard Statement | Rationale & Supporting Evidence |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. | Pyridine-2-sulfonic acid is classified as causing severe skin burns and eye damage (H314).[5] Many sulfonic acids are known corrosives.[3][6] Related chloropyridine compounds are consistently listed as skin and eye irritants.[7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | This is a direct consequence of the corrosive nature of strong acids.[5] Direct contact can lead to irreversible damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of acidic dusts or mists can irritate the respiratory tract.[6] This is a common warning for chloropyridine derivatives.[7] |

It is crucial to handle this compound as if it possesses all the hazards listed above until specific toxicological data becomes available.

Section 2: Proactive Exposure Control and Personal Protection

Effective safety management hinges on preventing exposure. This requires a multi-layered approach combining engineering controls with a rigorously enforced Personal Protective Equipment (PPE) regimen.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when dealing with the solid powder or preparing solutions, is a certified chemical fume hood.[8] The fume hood's function is to contain dusts and vapors, preventing inhalation, which is a primary route of exposure. Ventilation rates should be matched to the scale of the operation.[9] For any procedure involving this compound, an eyewash station and an emergency safety shower must be readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not merely a checklist; it is an integrated system to protect the user from direct contact. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| PPE Category | Item Specification | Causality and Field-Proven Insights |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][11] A full-face shield should be worn over goggles when there is a significant risk of splashing.[8][10] | Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of corrosive liquids or fine powders.[12] The sulfonic acid functional group poses a high risk of causing severe, irreversible eye damage.[5] A face shield protects the entire face from splashes during solution preparation or transfers. |

| Hand Protection | Chemical-resistant gauntlet-length gloves (e.g., Nitrile or Neoprene).[10][13] | Why: Sulfonic acids can cause severe chemical burns upon contact.[3] Gloves should be inspected for pinholes or degradation before each use. The "double-gloving" technique is recommended. After handling, remove gloves using a method that avoids skin contact with the contaminated outer surface.[8] |

| Body Protection | A flame-retardant lab coat is standard. For larger quantities or tasks with a high splash risk, a PVC or neoprene apron over the lab coat is required.[10] Acid-resistant, closed-toe footwear is mandatory.[6] | Why: This compound is a solid, but spills of solutions can contaminate clothing. An acid-resistant apron provides an additional barrier. Pant legs should be worn over boots to prevent chemicals from entering footwear.[6] |

| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges is required if dusts or aerosols are generated outside of a fume hood.[13][14] | Why: Sulfonic acid dusts can cause significant respiratory irritation.[6][7] Respirator use must be part of a comprehensive program that includes medical clearance and fit-testing.[11] |

Diagram 1: Risk Assessment Workflow This diagram outlines the logical flow for assessing risk before handling this compound.

Caption: Logical workflow for risk assessment before handling the compound.

Section 3: Methodologies for Safe Handling and Storage

Adherence to strict protocols is non-negotiable. Every experimental choice must be deliberate and informed by the chemical nature of the substance.

General Handling Protocols

-

Designated Area: All work with this compound must be conducted in a designated area within a fume hood.[8]

-

Avoid Dust Generation: When transferring the solid, use techniques that minimize dust generation.[15] Avoid scooping actions that create airborne particles.

-

Solution Preparation: When preparing solutions, always add the acid solid slowly to the solvent while stirring.[6] This helps to control any exothermic reactions.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9][15] Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[16]

-

Container Management: Keep containers tightly sealed when not in use to prevent absorption of moisture, as sulfonic acids can be hygroscopic.[10][11]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated as a corrosives area.[11]

-

Container: Keep in the original, tightly closed container.[10][17]

-

Segregation: Store away from incompatible materials, particularly strong bases, oxidizing agents, and water/moisture.[6][18] Never store corrosive liquids above eye level.[12]

| Incompatible Materials | Reason for Incompatibility |

| Strong Bases | Violent neutralization reaction can generate significant heat. |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[10] |

| Water/Moisture | Sulfonic acids can react with water, generating heat.[6] The compound is likely hygroscopic. |

| Metals | As a strong acid, it may be corrosive to many metals, potentially generating flammable hydrogen gas.[6][13] |

Section 4: Emergency Protocols: A Self-Validating Response System

In the event of an emergency, a clear, pre-planned response is critical to minimizing harm.[19]

First-Aid Measures

-

Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18][20]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[18][21] Seek immediate medical attention. Do not use neutralizing creams or salves.[21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[22] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and have the victim drink two glasses of water, if conscious.[14] Seek immediate medical attention.

Accidental Release Measures: Spill Control

The response to a spill must be swift, systematic, and safe. Never attempt to clean up a large spill alone.[16]

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[16]

-

Isolate and Ventilate: Close the laboratory door to contain vapors and ensure exhaust ventilation (fume hood) is running.[21]

-

Assess and Select PPE: Do not re-enter without the appropriate PPE, including respiratory protection if the spill is large or generates dust.[21]

-

Containment: For a solid spill, gently cover with a compatible absorbent material like vermiculite or sand (do not use paper towels).[21] For a liquid spill, create a dike around the spill with absorbent material, working from the outside in.[21]

-

Neutralization (for experts only): Slowly and carefully add a neutralizing agent such as sodium bicarbonate or soda ash, avoiding splashing.[21] Test the pH of the mixture to ensure it is near neutral before proceeding.

-

Cleanup: Carefully scoop the absorbed/neutralized material into a designated, labeled hazardous waste container.[15][21]

-

Decontamination: Decontaminate the spill area with a mild detergent and water solution.[21]

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[16]

Diagram 2: Emergency Spill Response Flowchart This flowchart provides a clear, step-by-step guide for responding to a spill of this compound.

Caption: Step-by-step emergency response flowchart for a chemical spill.

Conclusion

This compound is a potent chemical intermediate whose safe use is predicated on a comprehensive understanding of its potential hazards. By treating it as a corrosive, irritant, and potentially toxic substance, researchers can implement the engineering controls, personal protective equipment, and handling protocols necessary to mitigate risk. The causality-driven approach outlined in this guide—understanding why a protocol is in place—transforms safety from a set of rules into an integral part of the scientific process. This mindset is the cornerstone of a trustworthy and effective laboratory safety program, ensuring that scientific advancement and personal well-being proceed hand in hand.

References

- Vertex AI Search. (2018, June 17). SULPHONIC ACID, 90%.

- Vertex AI Search. Emergency Procedure Guide - Corrosive Liquids.

- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.

- Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.

- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.

- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.

- Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.

- Brandeis University. Corrosive Chemicals | Laboratory Safety.

- TCI Chemicals. (2025, January 13). SAFETY DATA SHEET.

- AK Scientific, Inc. 4-Hydroxypyridine-3-sulfonic acid.

- Benchchem. Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid.

- NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.

- ChemicalBook. 3-Pyridinesulfonic acid(636-73-7).

- Chem Service. (2016, February 25). SAFETY DATA SHEET.

- Apollo Scientific. Pyridine-4-sulphonic acid.

- Sigma-Aldrich. 6-Chloropyridine-2,5-dicarboxylic acid | 1251953-02-2.

- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.

- ECHEMI. PYRIDINE-2-SULFONIC ACID SDS, 15103-48-7 Safety Data Sheets.

- Synchem. This compound.

- ChemicalBook. This compound | 133145-15-0.

- PubChem. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087.

- Sigma-Aldrich. 6-Chloropyridine-3-carboxylic acid 99 5326-23-8.

- National Toxicology Program. 2-Chloropyridine.

Sources

- 1. synchem.de [synchem.de]

- 2. This compound | 133145-15-0 [amp.chemicalbook.com]

- 3. capitalresin.com [capitalresin.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 7. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. 3-Pyridinesulfonic acid(636-73-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. actenviro.com [actenviro.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. tcichemicals.com [tcichemicals.com]

- 21. safety.fsu.edu [safety.fsu.edu]

- 22. trainingrpq.com.au [trainingrpq.com.au]

An In-depth Technical Guide to the Stability and Degradation of 6-Chloropyridine-2-Sulfonic Acid

Foreword: Proactive Stability Analysis in Pharmaceutical Development

In the landscape of modern drug development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful pharmaceutical formulation and commercialization. This guide provides a detailed technical overview of the stability and degradation profile of 6-chloropyridine-2-sulfonic acid, a key intermediate in various synthetic pathways. As Senior Application Scientists, our objective is to move beyond rote procedural descriptions and delve into the causality of molecular instability. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of how to approach the stability assessment of this compound, from predicting degradation pathways to establishing robust analytical methodologies for their characterization. The principles and protocols outlined herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your findings.

Physicochemical Properties and Structural Features of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 2-position. Its chemical structure dictates its reactivity and potential degradation pathways. The electron-withdrawing nature of both the sulfonic acid group and the chlorine atom, coupled with the inherent aromaticity of the pyridine ring, influences the molecule's susceptibility to nucleophilic attack, hydrolysis, and photolytic degradation.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃S | Synchem[1] |

| Molecular Weight | 193.61 g/mol | Synchem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| CAS Number | 133145-15-0 | Synchem[1] |

Predicted Degradation Pathways

Based on the chemical structure of this compound and established degradation mechanisms of analogous compounds such as 2-chloropyridine and various sulfonic acids, several primary degradation pathways can be anticipated.[3][4] Forced degradation studies are essential to confirm these predictions and to uncover any unexpected liabilities.[5][6]

Hydrolytic Degradation

Hydrolysis is a highly probable degradation route, particularly under acidic or basic conditions.[7] The presence of water can lead to the cleavage of the carbon-chlorine bond or the carbon-sulfur bond.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyridine nitrogen may facilitate nucleophilic attack by water at the 6-position, leading to the displacement of the chloride ion and the formation of 6-hydroxypyridine-2-sulfonic acid.

-

Base-Catalyzed Hydrolysis: In alkaline environments, direct nucleophilic attack by hydroxide ions at the 6-position can also displace the chloride. Additionally, the stability of the sulfonic acid group itself may be compromised at extreme pH values.

Photodegradation

Aromatic systems, particularly those with halogen substituents, are often susceptible to photodegradation.[8][9] Exposure to UV or even high-intensity visible light can induce photochemical reactions. For 2-chloropyridine, a related compound, photodegradation has been shown to proceed via cleavage of the C-Cl bond, leading to the formation of pyridinyl radicals, which can then undergo a variety of secondary reactions.[3] A similar pathway is plausible for this compound, potentially yielding a variety of complex degradation products.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many organic molecules.[5] The pyridine ring, while relatively electron-deficient, can still be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening. The presence of a chlorine substituent may influence the regioselectivity of oxidative attack.

Thermal Degradation

While generally stable at ambient temperatures, exposure to high temperatures can induce thermal decomposition.[10] The sulfonic acid moiety is known to be thermally labile in some contexts, potentially leading to desulfonation upon heating.[11]

Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is critical for elucidating the stability of this compound.[5][6] The following protocols are designed to provide a comprehensive assessment of its degradation profile.

General Considerations

-

Concentration: A typical starting concentration for the active substance in solution is 1 mg/mL.

-

Solvents: The choice of solvent is critical and should be inert to the stress conditions. Water is the preferred solvent for hydrolysis, while other co-solvents may be necessary for solubility.

-

Controls: A control sample (protected from the stress condition) should be analyzed concurrently to account for any inherent instability of the compound in the chosen solvent.

Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Detailed Protocols

Protocol 1: Hydrolytic Degradation

-

Prepare three solutions of this compound (1 mg/mL) in:

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

Purified Water (for control)

-

-

Incubate the solutions at an elevated temperature (e.g., 80°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating method.

Protocol 2: Oxidative Degradation

-

Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points.

-

Analyze the samples.

Protocol 3: Photodegradation

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Protocol 4: Thermal Degradation

-

Place solid this compound in a controlled temperature environment (e.g., 80°C).

-

Prepare a solution of the compound and store it at the same elevated temperature.

-

Analyze samples at predetermined time points.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is paramount for the successful evaluation of degradation.[12][13] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.

HPLC Method Development

A reverse-phase HPLC method would be a suitable starting point.